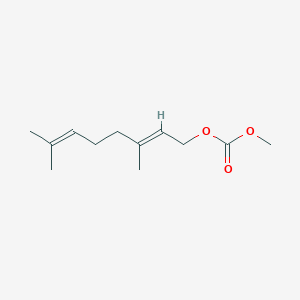
(E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from carbonic acid and (2E)-3,7-dimethyl-2,6-octadienyl alcohol, making it a unique compound with specific properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, typically involves the esterification of carbonic acid with (2E)-3,7-dimethyl-2,6-octadienyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as:
Carbonic Acid+(2E)-3,7-dimethyl-2,6-octadienyl Alcohol→Carbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts like polystyrene-supported sulfonic acid can be used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent alcohol and carbonic acid under acidic or basic conditions.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: Produces (2E)-3,7-dimethyl-2,6-octadienyl alcohol and carbonic acid.
Reduction: Yields (2E)-3,7-dimethyl-2,6-octadienyl alcohol.
Transesterification: Results in a new ester and an alcohol.
科学的研究の応用
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, has several applications in scientific research:
作用機序
The mechanism of action of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the parent alcohol and acid . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity smell, used in the food industry as a flavoring agent.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is unique due to its specific structure and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl group
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-10(2)6-5-7-11(3)8-9-15-12(13)14-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |
InChIキー |
VOYXSBXHDSOXLX-DHZHZOJOSA-N |
異性体SMILES |
CC(=CCC/C(=C/COC(=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCOC(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
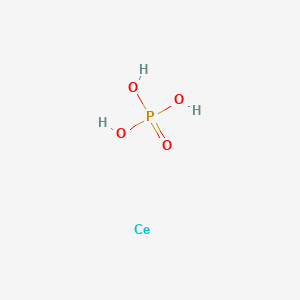
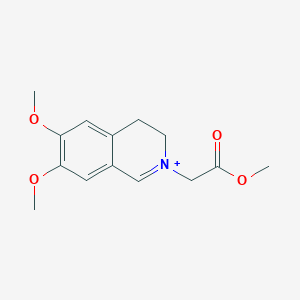
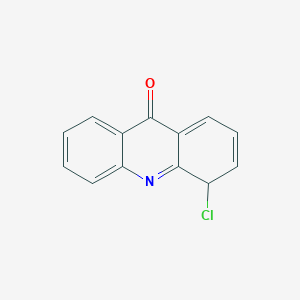
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
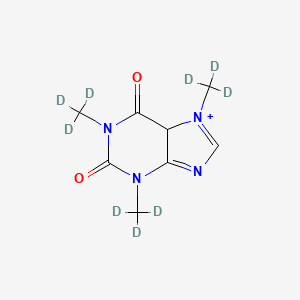
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
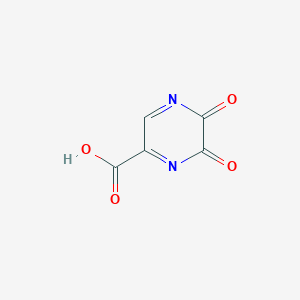
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
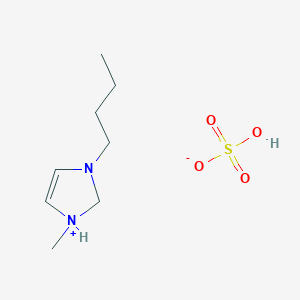
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)


